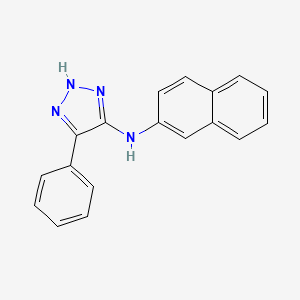

![molecular formula C2H2N8 B599635 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine CAS No. 161238-62-6](/img/structure/B599635.png)

6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

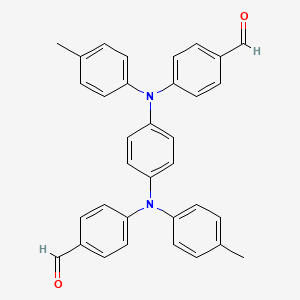

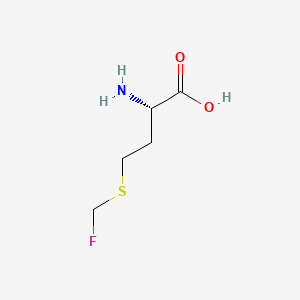

“6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine” is a high-nitrogen compound. These compounds are characterized by high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . The high enthalpies and extensive noncovalent interactions (hydrogen bonds and π–π interaction) impart them with promising detonation performance .

Synthesis Analysis

The synthesis of these high-nitrogen compounds involves the creation of energetic salts . All new compounds are well characterized by IR and multinuclear NMR spectroscopy, thermal analysis, and elemental analysis . Some of them were further determined by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is determined by single crystal X-ray diffraction analysis . They are characterized by high nitrogen contents and tremendous ring-strain energy .Chemical Reactions Analysis

These compounds exhibit high positive heats of formation, which is an indication of their reactivity . They also have extensive noncovalent interactions, including hydrogen bonds and π–π interactions .Physical And Chemical Properties Analysis

These compounds have high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . They also have high enthalpies and extensive noncovalent interactions .科学的研究の応用

Energetic Material with High Density : Hao Wei, Jiaheng Zhang, and J. Shreeve (2015) synthesized a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, noting its high density, excellent detonation properties, and acceptable impact and friction sensitivities. This suggests its potential application as an energetic material (Wei, Zhang, & Shreeve, 2015).

Formation as a Final Product in Azido-Cyclization : Danxia Zhao, Meifang Lv, and C. Cai (2015) investigated the azido-tetrazolo tautomerizations of 3,6-diazido-1,2,4,5-tetrazine (DIAT) and found that 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine is irreversibly formed as the final product by azido-cyclization in DMSO. This compound's crystal density and explosive decomposition suggest its use as a primary explosive (Zhao, Lv, & Cai, 2015).

High-Nitrogen Energetic Materials : A review by Yang Shi-qing (2003) on high-nitrogen energetic materials discusses compounds derived from tetrazole and tetrazine, including 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine. These compounds are noted for their positive heats of formation, higher density, and potential applications in explosives, propellants, and pyrotechnics (Shi-qing, 2003).

Use in Solid Fuel Micropropulsion : Arif Ali, S. Son, M. Hiskey, and D. Naud (2004) investigated the use of high-nitrogen compounds, including 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine derivatives, as solid fuels in micropropulsion systems. Their study highlighted the ease of ignition, safety characteristics, and long-term storage capability of these materials (Ali, Son, Hiskey, & Naud, 2004).

Synthesis and Biological Activity : The synthesis and biological activity of related compounds, such as 3-guanidino-6-R-imidazo[1,2-b]- and 6-guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, have been studied. These compounds have shown high antibacterial and antiglycation activity, suggesting potential medical or biological applications (Ishmetova et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8/c3-1-4-5-2-6-8-9-10(2)7-1/h(H2,3,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPGFKZAHMPVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN2C(=NN=N2)N=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

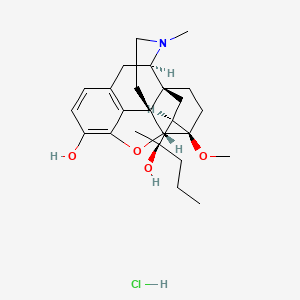

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)